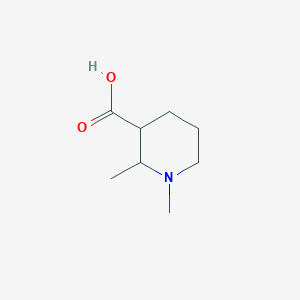
1,2-Dimethylpiperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylpiperidine-3-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring substituted with two methyl groups and a carboxylic acid group
准备方法
The synthesis of 1,2-dimethylpiperidine-3-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with a suitable amine and an aldehyde, the formation of the piperidine ring can be facilitated by cyclization reactions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
化学反应分析
1,2-Dimethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
科学研究应用
1,2-Dimethylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1,2-dimethylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in various pharmacological effects .
相似化合物的比较
1,2-Dimethylpiperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-3-carboxylic acid: Lacks the methyl substitutions, resulting in different chemical and biological properties.
1-Methylpiperidine-3-carboxylic acid: Contains only one methyl group, leading to variations in reactivity and applications.
2,6-Dimethylpiperidine-3-carboxylic acid: The position of the methyl groups affects the compound’s steric and electronic properties.
生物活性
1,2-Dimethylpiperidine-3-carboxylic acid (DMPC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H15N1O2
- Molecular Weight : 157.21 g/mol
- IUPAC Name : this compound
Biological Activities
1. Anticancer Activity
Research has indicated that DMPC exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that DMPC can induce apoptosis in HepG2 (liver cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating its potency in inhibiting cell growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 42 | Induction of apoptosis |
| MCF-7 | 100 | Cell cycle arrest and apoptosis |
In a study, DMPC was tested against multiple cancer cell lines, demonstrating a concentration-dependent decrease in cell viability. Morphological changes consistent with apoptosis were observed, including cell rounding and membrane blebbing .
2. Neuroprotective Effects
DMPC has also been investigated for its neuroprotective properties. It appears to modulate neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors (nAChRs). This interaction may enhance cognitive functions and protect against neurodegenerative diseases.
The biological activity of DMPC can be attributed to several mechanisms:
- Receptor Modulation : DMPC's interaction with nAChRs influences neurotransmission and may contribute to its neuroprotective effects.
- Induction of Apoptosis : In cancer cells, DMPC initiates apoptotic pathways, leading to cell death through mitochondrial dysfunction and activation of caspases.
- Cell Cycle Regulation : By interfering with the cell cycle, DMPC can halt the proliferation of cancer cells.
Case Studies and Research Findings
-
Cytotoxicity in Cancer Models
A study conducted on DMPC revealed its cytotoxic effects on HepG2 and MCF-7 cells. The research utilized the MTT assay to determine cell viability post-treatment with varying concentrations of DMPC over 24 hours . -
Neuroprotective Studies
Another study highlighted DMPC's ability to protect neuronal cells from oxidative stress-induced apoptosis. This was demonstrated through assays measuring cell viability and apoptosis markers in neuronal cultures treated with DMPC .
属性
CAS 编号 |
730996-34-6 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC 名称 |
1,2-dimethylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-7(8(10)11)4-3-5-9(6)2/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI 键 |
SRXDWIAHDAJHGN-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCCN1C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















